N,3-bis(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its complex structure, which includes a benzopyran core, two 4-methylphenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced via Friedel-Crafts alkylation reactions using 4-methylbenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce new substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Pharmacology: Research is conducted to explore its effects on various biological targets, including enzymes and receptors.
Material Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
4-Methoxyisophthalamides: These compounds share structural similarities with N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE and are studied for their anti-platelet aggregation activities.
Benzimidazole Derivatives: These compounds have a similar benzene ring structure and are known for their broad spectrum of biological activities.
Uniqueness: N,3-BIS(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21NO3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N,3-bis(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-3-7-17(8-4-15)22-14-19-13-18(9-12-21(19)24(27)28-22)23(26)25-20-10-5-16(2)6-11-20/h3-13,22H,14H2,1-2H3,(H,25,26) |
InChI Key |
RVBQNSMGGSSPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)C)C(=O)O2 |
Origin of Product |
United States |
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